

Why are my cells not growing on 5-FOA media?

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Compound of Interest

Compound Name: Fluoroorotic acid

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Technical Support Center: 5-FOA Selection

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during 5-FOA (5-**Fluoroorotic Acid**) selection experiments.

Troubleshooting Guide & FAQs

Q1: Why are none of my cells growing on the 5-FOA media, including the expected mutants?

There are several potential reasons for a complete lack of growth on 5-FOA plates:

- **Excessive 5-FOA Concentration:** While essential for selection, too high a concentration of 5-FOA can be toxic even to *ura3-* mutants. It's recommended to optimize the 5-FOA concentration for your specific yeast strain and experimental conditions.^[1]
- **Improper Media pH:** The pH of the selection medium is critical. 5-FOA selection is most effective at a low pH (around 4.0 or below) and loses its efficacy at a pH above 4.5.^{[1][2]}
- **Plate Age and Storage:** 5-FOA plates have a limited shelf life. Over time, evaporation can increase the effective concentration of 5-FOA.^[1] It is best to use freshly prepared plates. If storage is necessary, they should be wrapped to prevent drying and kept at 4°C for no more than a few weeks.^{[1][2]}
- **General Growth Issues:** Ensure that your cells are healthy and viable before plating. Problems with the overall cell culture, such as contamination or poor health, can lead to a

lack of growth on any selective media.

Q2: Why am I observing a high number of background colonies (false positives) on my 5-FOA plates?

High background growth is a common issue and can be attributed to several factors:

- **Sub-optimal 5-FOA Concentration:** If the 5-FOA concentration is too low, it may not be sufficient to eliminate all cells with a functional URA3 gene.[\[1\]](#)[\[3\]](#)
- **Media Composition:** The use of rich media like YPD for 5-FOA selection is not recommended because it contains uracil, which competes with 5-FOA and diminishes its toxic effect.[\[1\]](#)[\[4\]](#)
- **High Cell Plating Density:** Plating too many cells can lead to cross-feeding, where dying cells release nutrients that support the growth of nearby cells, or the formation of a dense lawn of dead cells that can sustain a few resistant ones.[\[3\]](#)
- **Spontaneous Mutations:** The URA3 gene can spontaneously mutate, leading to 5-FOA resistance.[\[3\]](#) While this is the basis of the selection, a higher-than-expected frequency of these mutants could indicate a mutator phenotype in your strain. Additionally, mutations in the URA6 gene have also been shown to confer 5-FOA resistance.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Q3: My colonies from the 5-FOA plate are also growing on media lacking uracil (SC-Ura). What is happening?

This indicates that the cells are resistant to 5-FOA but still have a functional uracil synthesis pathway, which is contradictory to the expected *ura3*- phenotype. Possible explanations include:

- **Mutations in Other Genes:** As mentioned, mutations in the URA6 gene can lead to 5-FOA resistance without causing uracil auxotrophy.[\[5\]](#)[\[6\]](#) These mutants will grow on both 5-FOA and SC-Ura plates.
- **Gene Silencing:** In some cases, epigenetic silencing of the URA3 gene can confer temporary 5-FOA resistance. This silencing may be reversible, allowing the cells to grow on SC-Ura plates.[\[4\]](#)

- **Mixed Colonies:** You might have inadvertently picked a mixed colony from your 5-FOA plate, containing both *ura3*⁻ and *URA3*⁺ cells. It is crucial to streak for single colonies to ensure a pure population.[\[4\]](#)

Q4: How can I confirm that the colonies growing on my 5-FOA plates have lost the *URA3* gene or the corresponding plasmid?

Verification is a critical step to ensure the success of your selection.

- **Replica Plating:** After isolating colonies from the 5-FOA plate, you should replica plate them onto three different types of media:
 - A rich medium plate (e.g., YPD) to confirm viability.
 - A minimal medium plate lacking uracil (SC-Ura) to test for the *ura3*⁻ phenotype. True *ura3*⁻ mutants will not grow.[\[1\]](#)
 - A fresh 5-FOA plate to confirm 5-FOA resistance.[\[1\]](#)
- **Colony PCR:** To definitively confirm the loss of a *URA3*-containing plasmid, you can perform colony PCR using primers specific to the plasmid.

Data Presentation

The following table summarizes key parameters for successful 5-FOA selection.

Parameter	Recommended Value/Condition	Rationale	Potential Issues if Deviated
5-FOA Concentration	1 g/L (0.1%)	Optimal for selection without being overly toxic to true mutants.	Too Low: High background of false positives. Too High: Inhibition of true positive growth.[1][3]
Media pH	≤ 4.0	5-FOA is more readily taken up by cells at a lower pH.	Higher pH: Reduced 5-FOA activity, leading to high background.[1][2]
Uracil in Media	0 mg/L (in SC media)	Uracil competes with 5-FOA, reducing its toxicity.	Presence of Uracil: Ineffective selection and high background.[1][4]
Cell Plating Density	Aim for well-isolated colonies	Prevents cross-feeding and allows for accurate colony counting.	Too High: Lawn-like growth, difficulty in isolating pure colonies.[3]
Spontaneous URA3 Mutation Rate	~4.75 x 10 ⁻⁸	This is the expected background frequency.	Higher Rates: May indicate a mutator strain or issues with the starting culture.[3]

Experimental Protocols

Protocol 1: Preparation of 5-FOA Plates

This protocol is for preparing 1 liter of synthetic complete (SC) medium containing 5-FOA.

Materials:

- Yeast Nitrogen Base (without amino acids and ammonium sulfate)

- Ammonium Sulfate
- Glucose
- Amino acid drop-out mix (lacking uracil)
- Uracil
- **5-Fluoroorotic Acid (5-FOA)**
- Bacto-Agar
- Sterile distilled water

Procedure:

- Autoclaved Portion:
 - In a 2L flask, dissolve 20g of Bacto-Agar in 600 mL of distilled water.
 - Autoclave for 20 minutes at 121°C.[\[7\]](#)
- Filter-Sterilized Portion:
 - In a separate container, dissolve the following in 400 mL of distilled water:
 - Yeast Nitrogen Base
 - Ammonium Sulfate
 - Glucose
 - Amino acid drop-out mix (-Ura)
 - Uracil (50 mg/L)
 - 5-FOA (1 g/L)
 - Warm and stir the solution to aid in dissolving the 5-FOA.

- Sterilize this solution by passing it through a 0.2 μm filter.[\[2\]](#)[\[7\]](#)
- Combine and Pour:
 - Place the autoclaved agar in a 55°C water bath to cool.[\[7\]](#)
 - Once the agar has cooled, aseptically add the filter-sterilized 5-FOA-containing medium.
 - Mix gently and pour into sterile petri dishes.
 - Allow the plates to solidify at room temperature.
 - Store the plates at 4°C, protected from light.[\[3\]](#)

Protocol 2: Plasmid Shuffling using 5-FOA Counter-selection

This protocol describes the process of "shuffling" out a URA3-marked plasmid from a yeast strain that also contains another plasmid with a different selectable marker.

Procedure:

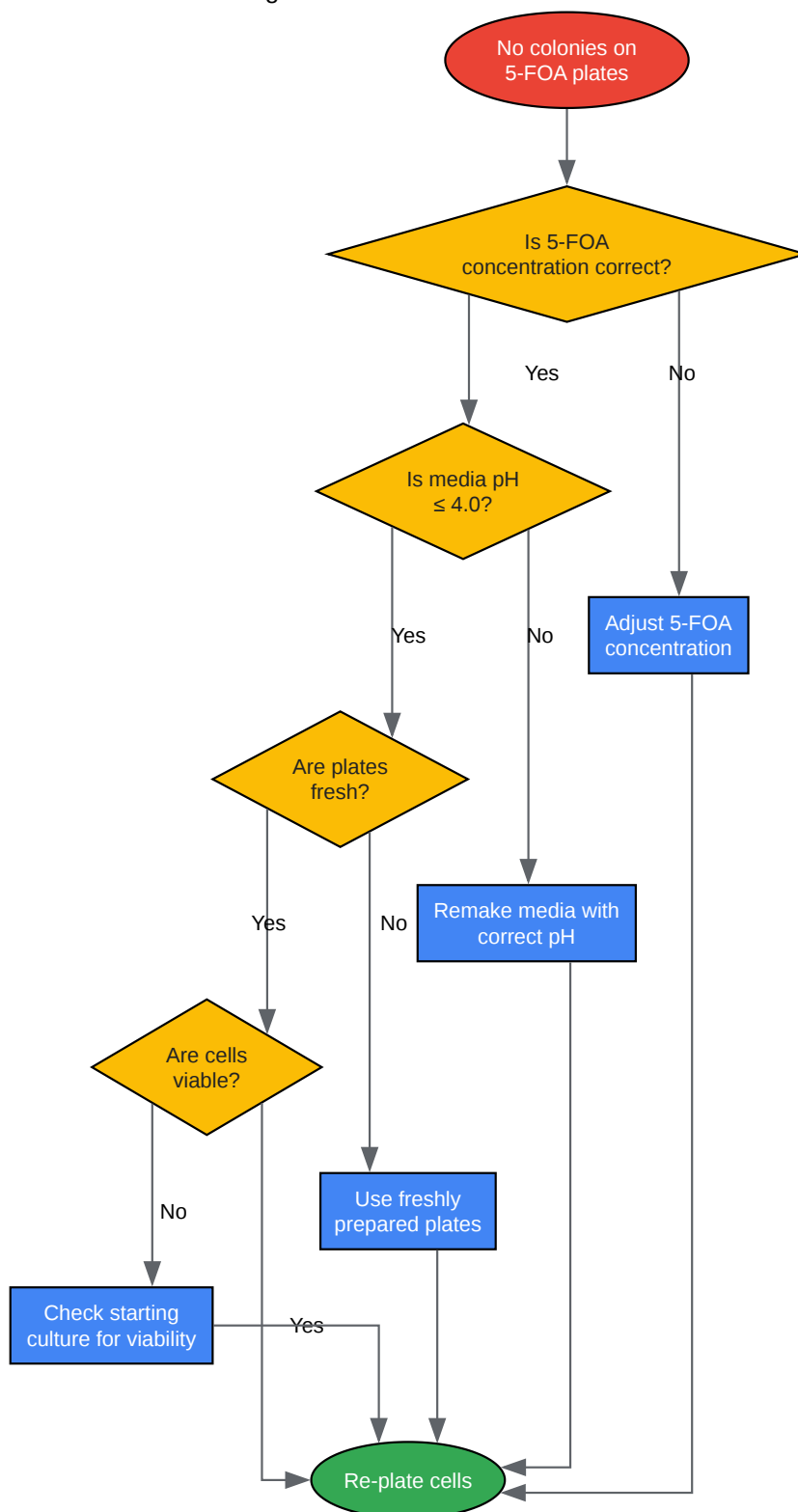
- Transformation: Transform the yeast strain (containing the initial URA3-marked plasmid) with the new plasmid carrying a different selectable marker (e.g., LEU2). Plate the transformation mix on media that selects for both plasmids (e.g., SC-Ura-Leu).
- Non-Selective Growth: Inoculate a single colony from the transformation plate into 5 mL of rich, non-selective liquid medium (e.g., YPD or SC with uracil). This allows for the random loss of the URA3 plasmid.[\[1\]](#)
- Incubation: Incubate the culture at 30°C with shaking overnight.
- Plating on 5-FOA:
 - The next day, prepare several dilutions of the overnight culture (e.g., 10^{-3} , 10^{-4} , 10^{-5}) in sterile water.
 - Plate 100-200 μL of each dilution onto 5-FOA selection plates that also select for the new plasmid (e.g., SC-Leu + 5-FOA).

- Also, plate a dilution onto a rich medium plate (e.g., YPD) to calculate the total number of viable cells.[\[1\]](#)
- Incubation: Incubate the plates at 30°C for 3-5 days, or until colonies appear.[\[1\]](#)
- Verification of Plasmid Loss:
 - Pick several individual colonies from the 5-FOA plates.
 - Streak each colony onto a master YPD plate, an SC-Ura plate, and an SC-Leu plate.
 - Incubate for 2-3 days at 30°C.
 - Colonies that have successfully lost the URA3 plasmid will grow on the YPD and SC-Leu plates but will not grow on the SC-Ura plate.[\[1\]](#)

Mandatory Visualization

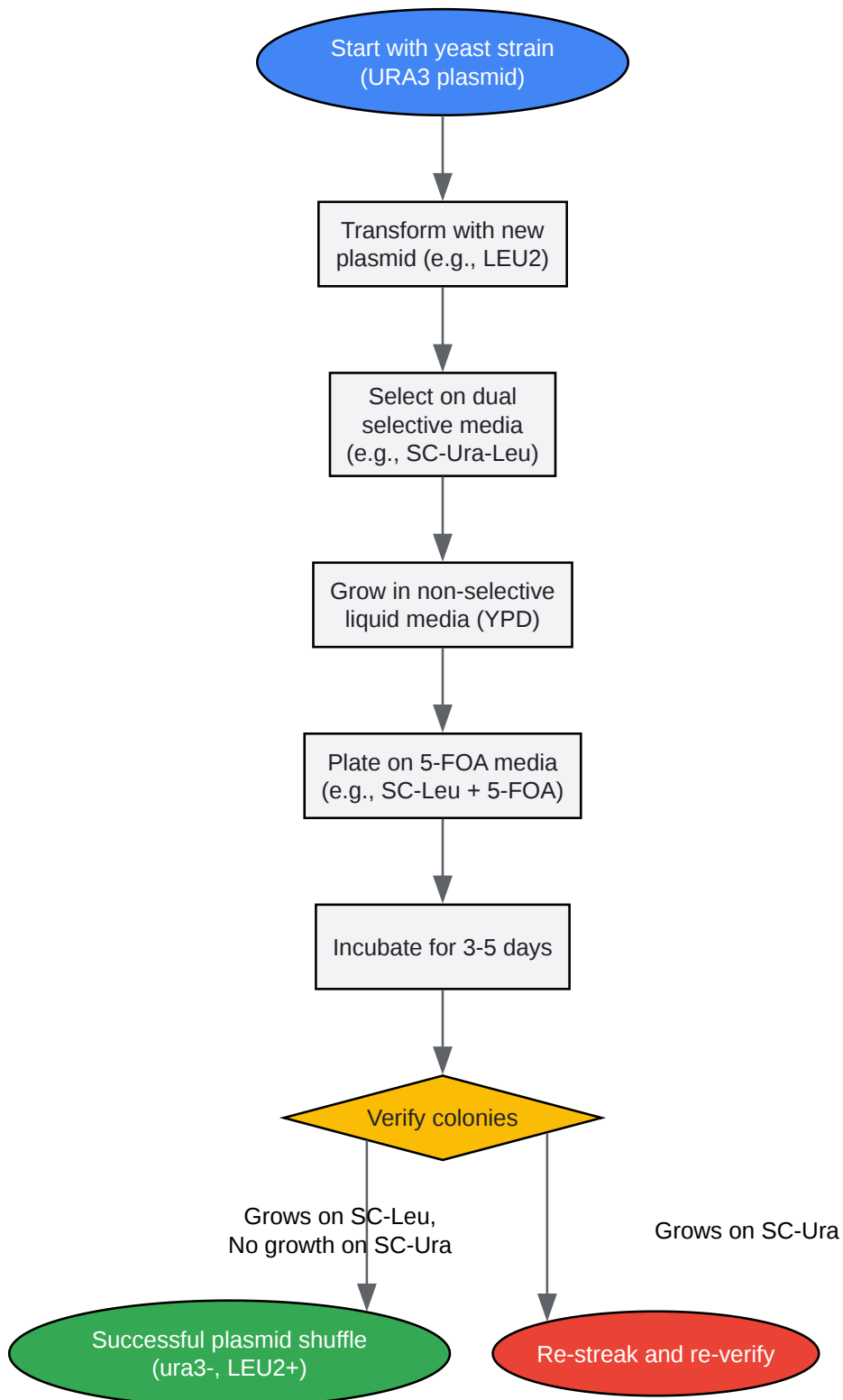
Caption: Metabolic pathway of 5-FOA leading to toxicity in URA3+ yeast cells.

Troubleshooting Workflow: No Growth on 5-FOA Media

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Caption: Troubleshooting workflow for no cell growth on 5-FOA media.

Experimental Workflow for Plasmid Shuffling

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Caption: Experimental workflow for plasmid shuffling using 5-FOA.

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